5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide
Description
Properties
IUPAC Name |
5-oxo-N-pyridin-2-yl-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c15-10-4-6-17-7-8(13-10)11(16)14-9-3-1-2-5-12-9/h1-3,5,8H,4,6-7H2,(H,13,15)(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJICHQPIZXKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing both pyridine and thiazepane functionalities under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable processes that minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different oxidation states.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: Pyridin-2-yl vs. Pyridin-3-yl Derivatives
A key structural analog is 5-oxo-N-(pyridin-3-yl)-1,4-thiazepane-3-carboxamide (BG16288; CAS 1396628-71-9), which differs only in the position of the pyridinyl nitrogen (3-position instead of 2-position). This minor alteration can significantly impact molecular interactions:
- In contrast, the pyridin-3-yl isomer lacks this direct interaction, possibly leading to reduced binding affinity in biological targets .
- Molecular Weight and Solubility : Both isomers share identical molecular formulas (C₁₁H₁₃N₃O₂S; MW 251.30 g/mol), but differences in polarity due to nitrogen positioning could influence solubility and pharmacokinetic properties.
1,4-Dihydropyridine Carboxamides
Compounds such as AZ331 and AZ257 () are 1,4-dihydropyridine derivatives with carboxamide substituents. Key comparisons include:
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| AZ331 | 1,4-Dihydropyridine | 2-Methoxyphenyl, 4-methoxyphenyl, furyl | 535.61 | Enhanced electron density via methoxy groups |
| AZ257 | 1,4-Dihydropyridine | 4-Bromophenyl, furyl | 574.46 | Bromine substitution for halogen bonding |
| Target Compound | 1,4-Thiazepane | Pyridin-2-yl, ketone | 251.30 | Flexible thiazepane ring, H-bond donor |
- Electrophilic Substitutions : While AZ331 and AZ257 rely on bulky aryl groups for activity, the target compound’s pyridinyl group provides a compact, π-deficient aromatic system suitable for stacking interactions .
Thiophene-Containing Analogs
The compound N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide (BG16289; CAS 1797558-87-2) shares a carboxamide motif but incorporates a thiophene ring and fluorophenyl group. Differences include:
- Aromatic Systems : Thiophene’s electron-rich nature contrasts with pyridine’s electron deficiency, altering charge-transfer interactions.
- Molecular Weight : At 361.47 g/mol, BG16289 is significantly larger, which may reduce bioavailability compared to the target compound (251.30 g/mol) .
Research Implications and Gaps
- Biological Activity : The pyridin-2-yl group’s role in hydrogen bonding (e.g., with kinase ATP pockets) warrants further study.
- Comparative Pharmacokinetics: No data on the target compound’s ADME (absorption, distribution, metabolism, excretion) properties are available, unlike its dihydropyridine analogs, which show CYP450 interactions .
Biological Activity
5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazepane ring fused with a pyridine moiety, which contributes to its unique chemical properties. The presence of both nitrogen and sulfur atoms in the ring structure enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazepane derivatives have shown promising results as dual inhibitors of the PI3Kα/mTOR pathways, which are crucial in cancer cell survival and proliferation. These compounds demonstrated moderate to excellent anti-tumor activities against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although detailed data on specific organisms and mechanisms remain limited.
Case Studies
- Antitumor Activity : A study evaluated the anticancer effects of thiazepane derivatives, revealing that certain compounds significantly inhibited cell growth in A549 and MCF-7 cell lines with IC50 values ranging from 0.20 µM to 1.25 µM .
- Enzyme Inhibition : Another investigation focused on enzyme inhibition related to Alzheimer's disease. Compounds with similar heterocyclic cores showed effective inhibition of acetylcholinesterase (AChE), suggesting potential for cognitive enhancement .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | IC50 Values (µM) | Notes |
|---|---|---|---|
| This compound | Antitumor | TBD | Unique thiazepane structure |
| 2-(thiophen-2-yl)-1,3,5-triazine derivatives | Antitumor | 0.20 - 1.25 | Dual PI3Kα/mTOR inhibitors |
| Coumarin-based derivatives | AChE inhibition | 2.7 | Potential for Alzheimer's treatment |
Q & A
Basic: How can the synthesis of 5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide be optimized for yield and purity?
Answer:
Optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst loading) using Design of Experiments (DoE) principles to identify critical factors. For example, reaction time and solvent polarity significantly influence cyclization efficiency in thiazepane derivatives. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) should monitor intermediate purity, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity . Statistical tools like response surface methodology can model interactions between variables to maximize yield .
Advanced: What computational strategies predict the reactivity of this compound with biological targets?
Answer:
Quantum chemical calculations (e.g., density functional theory) can map electrostatic potential surfaces and frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking simulations (e.g., AutoDock, Schrödinger) assess binding affinities to receptors like kinases or GPCRs. Institutions like ICReDD integrate reaction path searches with experimental feedback to refine computational models, reducing trial-and-error cycles .
Basic: Which spectroscopic methods are critical for characterizing this compound’s structure?
Answer:
- 1H/13C NMR : Resolves proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm) and carbonyl groups (C=O at ~170 ppm).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion).
- Infrared spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced: How can contradictory biological activity data across experimental models be resolved?
Answer:
Contradictions may arise from differences in assay conditions (e.g., pH, cell lines) or off-target effects. Validate findings using:
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Meta-analysis of dose-response curves to identify outliers.
- Theoretical frameworks to reconcile discrepancies, such as kinetic vs. thermodynamic binding models .
Basic: How to design a factorial experiment for studying reaction parameter effects?
Answer:
Use a 2^k factorial design to screen variables (e.g., temperature, catalyst concentration, solvent ratio). For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Catalyst (mol%) | 5 | 10 |
| Analyze main effects and interactions via ANOVA. Central composite designs extend this for non-linear optimization . |
Advanced: How to integrate experimental data with computational models for reaction optimization?
Answer:
Implement a closed-loop workflow :
Use DFT to predict feasible reaction pathways.
Validate with small-scale experiments (e.g., microwave-assisted synthesis).
Feed experimental data (e.g., yields, by-products) into machine learning models to refine computational parameters.
This approach, as demonstrated by ICReDD, reduces development time by 40–60% .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Flash chromatography (silica gel, gradient elution) separates polar by-products.
- Recrystallization in ethanol/water mixtures improves crystalline purity.
- Preparative HPLC (C18 column, acetonitrile/water mobile phase) isolates isomers .
Advanced: How to assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS.
- Molecular dynamics simulations : Predict hydrolytic susceptibility of the thiazepane ring.
- Accelerated stability testing (40°C/75% RH) quantifies shelf-life using Arrhenius models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
